molecular formula C13H18Cl2N2O3S B5178761 2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide

2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide

Cat. No.: B5178761
M. Wt: 353.3 g/mol
InChI Key: QAPHFSFCHGAYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by reduction to form the corresponding amine. This amine is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves the acylation of the sulfonylated amine with diethylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
  • 2-(3,5-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
  • 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide is unique due to its specific diethylacetamide moiety, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c1-4-16(5-2)13(18)9-17(21(3,19)20)12-7-10(14)6-11(15)8-12/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHFSFCHGAYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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